Quinoline-6-carbonyl chloride
Overview
Description
Quinoline-6-carbonyl chloride is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is particularly significant due to its role as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Scientific Research Applications
Quinoline-6-carbonyl chloride has a wide range of applications in scientific research:
Medicine: Quinoline derivatives are known for their therapeutic properties, including antimalarial, antimicrobial, and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Safety and Hazards
Future Directions
Quinoline and its derivatives have gained considerable importance due to their broad range of applications in medicinal and industrial chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of quinoline derivatives . Additionally, due to their wide range of biological activities, quinoline derivatives may continue to be a focus in the development of new therapeutic agents .
Mechanism of Action
Target of Action
Quinoline-6-carbonyl chloride primarily targets the ABCG2 transporter . This transporter is responsible for the efflux of chemotherapeutic agents from cells . The compound has also been shown to have an inhibitory effect on the ABCB1 transporter .
Mode of Action
This compound interacts with its targets by inhibiting their function . By inhibiting the ABCG2 and ABCB1 transporters, it prevents the efflux of chemotherapeutic agents from cells, thereby increasing the concentration of these agents within the cells .
Biochemical Pathways
Quinoline derivatives have been shown to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Pharmacokinetics
The structural diversity of quinoline derivatives provides high and selective activity, as well as low toxicity on human cells .
Result of Action
The inhibition of the ABCG2 and ABCB1 transporters by this compound results in an increased concentration of chemotherapeutic agents within cells . This can lead to enhanced efficacy of chemotherapy. Additionally, quinoline derivatives have been shown to inhibit tumor growth through various mechanisms .
Biochemical Analysis
Biochemical Properties
Quinoline-6-carbonyl chloride plays a significant role in biochemical reactions, particularly in the inhibition of transporters such as the ABCG2 transporter. This transporter is responsible for the efflux of chemotherapeutic agents from cells, and its inhibition by this compound can enhance the efficacy of chemotherapy . Additionally, this compound has been shown to interact with the ABCB1 transporter, further influencing drug resistance mechanisms in cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of the ABCG2 transporter by this compound can lead to increased intracellular concentrations of chemotherapeutic agents, thereby enhancing their cytotoxic effects on cancer cells . This compound also affects the expression of genes involved in drug resistance and cellular metabolism, further modulating cellular responses to treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting the ABCG2 and ABCB1 transporters, this compound prevents the efflux of chemotherapeutic agents from cells, thereby increasing their intracellular concentrations . This inhibition can lead to enhanced cytotoxicity and improved therapeutic outcomes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses to chemotherapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of transporters and prolonged enhancement of chemotherapeutic efficacy . Degradation of the compound over time can reduce its effectiveness, necessitating careful consideration of storage and handling conditions in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits transporters and enhances the efficacy of chemotherapeutic agents without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound is metabolized by liver enzymes, which can modify its structure and influence its interactions with transporters and other biomolecules . These metabolic processes can affect the compound’s stability, efficacy, and toxicity, highlighting the importance of understanding its metabolic pathways in the context of biochemical research and therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to inhibit the ABCG2 and ABCB1 transporters influences its localization and accumulation within cells . These interactions can affect the compound’s therapeutic efficacy and toxicity, as well as its distribution across different tissues and organs .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with transporters and other biomolecules involved in drug resistance and cellular metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, further modulating its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-6-carbonyl chloride typically involves the chlorination of quinoline-6-carboxylic acid. One common method is the reaction of quinoline-6-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction produces this compound along with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding quinoline-6-carboxamides, quinoline-6-carboxylates, and quinoline-6-carbothioates.
Reduction Reactions: Reduction of this compound can yield quinoline-6-methanol derivatives.
Oxidation Reactions: Oxidation can convert it into quinoline-6-carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the HCl produced during the reaction.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products
Substitution Reactions: Quinoline-6-carboxamides, quinoline-6-carboxylates, and quinoline-6-carbothioates.
Reduction Reactions: Quinoline-6-methanol derivatives.
Oxidation Reactions: Quinoline-6-carboxylic acid.
Comparison with Similar Compounds
Quinoline-6-carbonyl chloride can be compared with other quinoline derivatives such as:
- Quinoline-2-carbonyl chloride
- Quinoline-4-carbonyl chloride
- Quinoline-8-carbonyl chloride
Uniqueness
This compound is unique due to its position on the quinoline ring, which influences its reactivity and the types of derivatives it can form. The position of the carbonyl chloride group affects the electronic distribution and steric factors, making it suitable for specific synthetic applications .
Similar Compounds
Properties
IUPAC Name |
quinoline-6-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKHCAFZRYHQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496032 | |
Record name | Quinoline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72369-87-0 | |
Record name | Quinoline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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